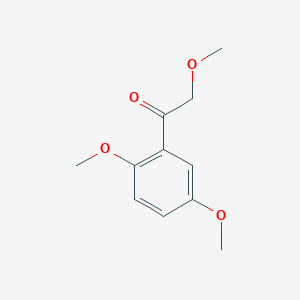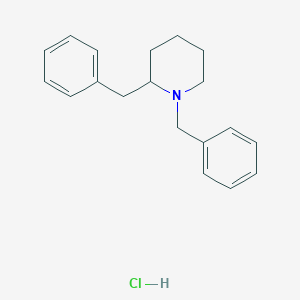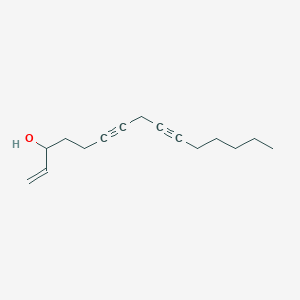
Pentadec-1-ene-6,9-diyn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadec-1-ene-6,9-diyn-3-ol is an organic compound with the molecular formula C₁₅H₂₂O It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain that includes both double and triple bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentadec-1-ene-6,9-diyn-3-ol typically involves the use of vinylmagnesium bromide and trideca-4,7-diynal as starting materials . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Pentadec-1-ene-6,9-diyn-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bonds can be reduced to double or single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of pentadec-1-ene-6,9-diyn-3-one.
Reduction: Formation of pentadec-1-ene-6,9-diene or pentadecane.
Substitution: Formation of pentadec-1-ene-6,9-diyn-3-chloride.
Aplicaciones Científicas De Investigación
Pentadec-1-ene-6,9-diyn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of pentadec-1-ene-6,9-diyn-3-ol involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or interfere with essential enzymatic processes . The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pentadec-1-ene: Similar structure but lacks the triple bonds and hydroxyl group.
Trideca-4,7-diynal: Contains similar triple bonds but has an aldehyde group instead of a hydroxyl group.
1-Bromo-2-octyne: Contains a triple bond and a bromine atom, but has a shorter carbon chain.
Uniqueness
Pentadec-1-ene-6,9-diyn-3-ol is unique due to its combination of a hydroxyl group, double bond, and triple bonds within a single molecule. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propiedades
Número CAS |
87681-31-0 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
pentadec-1-en-6,9-diyn-3-ol |
InChI |
InChI=1S/C15H22O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h4,15-16H,2-3,5-7,10,13-14H2,1H3 |
Clave InChI |
LNOJBSJZJKYFAN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CCC#CCCC(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


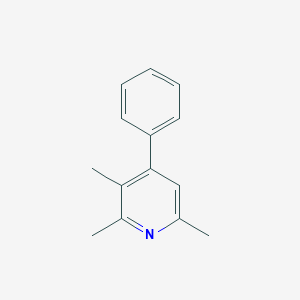
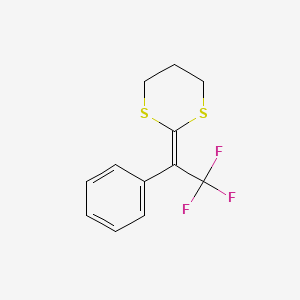
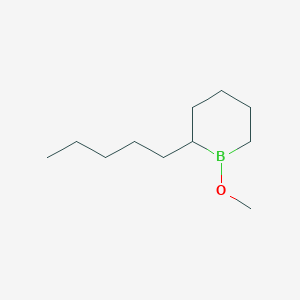
![1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14389227.png)

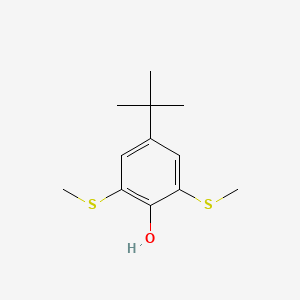
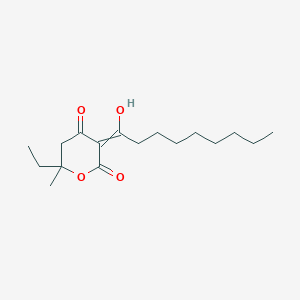
![N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B14389263.png)
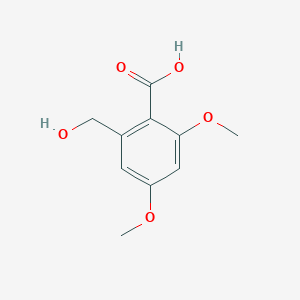
![(4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14389275.png)
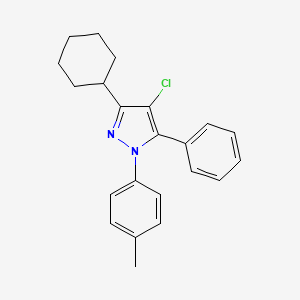
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14389282.png)
